4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid
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Overview
Description
4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid is a complex organic compound that features a thiazolidine ring, a benzoic acid moiety, and a phenylallylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid typically involves multi-step organic reactionsThe final step involves the coupling of the thiazolidine derivative with a benzoic acid derivative under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylallylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiazolidine ring can be reduced to form thiazolidinones.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylallylidene group can yield benzaldehyde derivatives, while reduction of the thiazolidine ring can produce thiazolidinones .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biology, derivatives of this compound may exhibit biological activity, making them potential candidates for drug development. Studies could focus on their interactions with biological targets and their effects on cellular processes .
Medicine
In medicine, this compound and its derivatives could be investigated for their therapeutic potential. For example, they may act as inhibitors of specific enzymes or receptors involved in disease pathways .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid likely involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Formylbenzoic acid
- Benzoic acid
- 4-Hydroxybenzoic acid
Uniqueness
What sets 4-(4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c1-16(14-17-6-3-2-4-7-17)15-20-22(28)26(24(31)32-20)13-5-8-21(27)25-19-11-9-18(10-12-19)23(29)30/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,25,27)(H,29,30)/b16-14+,20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYABHBCDDMHYGJ-GEZYKDBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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